1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

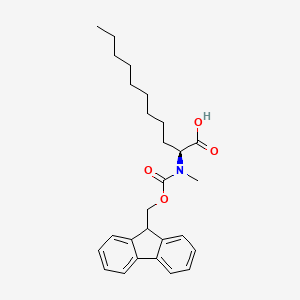

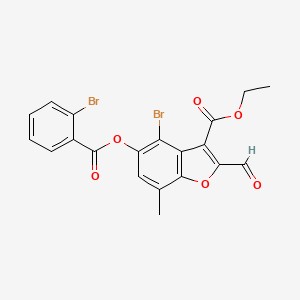

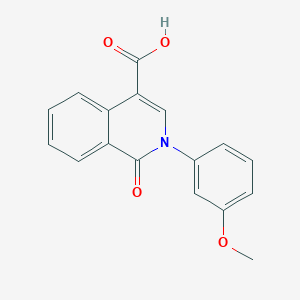

1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride is a chemical compound . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2,2-dimethylcyclopropan-1-amine consists of a three-membered cyclopropane ring with two methyl groups attached to one of the carbons. The same carbon is also attached to an amine group that is further connected to a benzyl group .Applications De Recherche Scientifique

Bioconjugation in Aqueous Media

The chemical reactivity of carbodiimide, specifically 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), in forming amide bonds between carboxylic acid and amine in aqueous media has been studied. This reactivity is crucial for bioconjugation processes, where EDC's stability varies across different pH levels, and its interaction with carboxyl groups depends on their ability to cyclize, affecting the formation of amides and urea derivatives Nakajima & Ikada, 1995.

Synthesis of Cyclopropylamine Derivatives

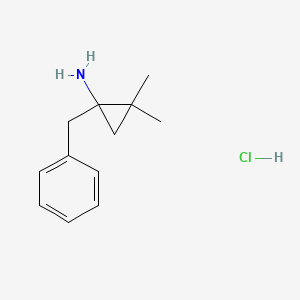

Research into the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides highlights the production of these compounds from cyclopropylacetylene and 6-chlorohex-1-yne. These findings contribute to the development of new synthetic routes and derivatives of cyclopropylamine, offering potential utility in various chemical syntheses and pharmaceutical applications Kozhushkov et al., 2010.

Antidepressant Agent Analogs

The exploration of 3-amino-1,1-diaryl-2-propanols for their potential as antidepressant agents indicates the significance of structural analogs of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride. These studies underscore the chemical versatility and therapeutic potential of compounds derived from or related to 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride, demonstrating a broad spectrum of activity beyond their initial chemical properties Clark et al., 1979.

Structural Diversity through Alkylation and Ring Closure

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in generating a diverse library of compounds via alkylation and ring closure reactions exemplifies the potential of derivatives of 1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride in creating structurally varied chemical entities. This approach facilitates the development of novel compounds with possible applications in drug discovery and material science Roman, 2013.

Safety and Hazards

Orientations Futures

While specific future directions for 1-Benzyl-2,2-dimethylcyclopropan-1-amine hydrochloride are not available, there is a trend in the field of chemistry towards the use of green and sustainable solvents, and the development of stereospecific reactions to increase yield and decrease the cost of manufacturing procedures . This could potentially influence future research and applications of this compound.

Propriétés

IUPAC Name |

1-benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-11(2)9-12(11,13)8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKPSMOIWDFMBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,2-dimethylcyclopropan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2653707.png)

![methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B2653709.png)

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2653716.png)

![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)